2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Description
Key substituents include:
- A 4-(tert-butyl)phenyl group at position 3 of the spiro ring, contributing to hydrophobic interactions and steric bulk.
- An ethyl group at position 8 of the spiro system, which may influence metabolic stability.
- A thioacetamide linker bridging the spiro ring to a 3,4-dimethoxyphenyl group, providing hydrogen-bonding and π-π stacking capabilities.
The dimethoxyphenyl moiety enhances solubility relative to purely hydrophobic aryl groups, while the tert-butyl substituent likely improves membrane permeability.
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O3S/c1-7-33-16-14-29(15-17-33)31-26(20-8-10-21(11-9-20)28(2,3)4)27(32-29)37-19-25(34)30-22-12-13-23(35-5)24(18-22)36-6/h8-13,18H,7,14-17,19H2,1-6H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOAJIUZPNUUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule exhibiting significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a triazaspiro structure, which is notable for its potential biological activities, particularly in pharmacology. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar triazaspiro structures. For instance, research indicates that derivatives of triazaspiro compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has shown promising results in preliminary assays targeting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
- In vitro studies : The compound demonstrated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics.
- Mechanism of action : It is hypothesized that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
- Research findings : In vitro assays revealed that the compound significantly scavenges free radicals and reduces lipid peroxidation in cellular models.
- Potential applications : These properties indicate that it could be beneficial in formulations aimed at reducing oxidative stress-related damage.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have been studied for their ability to modulate inflammatory pathways.
- Experimental results : The compound has been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
- Clinical relevance : This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Study 1: Anticancer Activity Assessment
A study conducted on the anticancer effects of similar triazaspiro compounds involved treating MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
These findings suggest significant cytotoxicity at higher concentrations.
Study 2: Antioxidant Efficacy Evaluation
In a separate study assessing antioxidant activity using DPPH radical scavenging assay:
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 20 |
| 25 | 50 |
| 50 | 80 |
This data indicates a strong antioxidant effect at higher concentrations.
Comparison with Similar Compounds
A. 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide ()
- Substituent Differences :
- Phenyl Group : 4-Chloro vs. 4-tert-butyl in the target compound.
- Acetamide Attachment : 2,3-Dimethylphenyl vs. 3,4-dimethoxyphenyl.
- Implications: The chlorine atom (electronegative, moderate lipophilicity) may engage in halogen bonding but offers less steric bulk than tert-butyl.
B. Fluorinated Spiro Compound ()
- Structural Features :
- A pyrimidine-containing aryl group and multiple fluorine atoms.
- A hydroxy group and trifluoromethyl substituents.
- Implications: Fluorination enhances metabolic stability and electronegativity.
Hypothetical Property Comparison
Research Findings and Trends
- Target vs. 4-Chlorophenyl Analogue : The tert-butyl group in the target compound likely improves membrane permeability over chlorine, while the dimethoxyphenyl group enhances aqueous solubility compared to dimethylphenyl .
- Target vs. Fluorinated Compound : The fluorinated analogue’s pyrimidine and trifluoromethyl groups suggest a specialized application, such as targeting ATP-binding pockets in kinases, whereas the target compound’s simpler structure may favor broader bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
